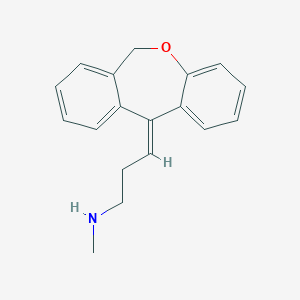

(E)-Desmethyldoxepin

Overview

Description

(E)-Desmethyldoxepin, also known as (E)-3-methoxy-N-methyl-3-phenylpropan-1-amine, is a synthetic compound that has been studied for its potential therapeutic applications. It is a derivative of doxepin, a tricyclic antidepressant, and is thought to have similar pharmacological properties. It has been studied for its ability to inhibit the reuptake of serotonin, dopamine, and norepinephrine in the brain, as well as its potential to act as an anxiolytic and anti-depressant.

Scientific Research Applications

Identification and Metabolism : (E)-Desmethyldoxepin is identified as a major metabolite of Doxepin. It is formed through the metabolic process involving enzymes like CYP2D6 and potentially others. The metabolism of Doxepin leads to various metabolites, including (E)-2-hydroxydoxepin, (E)-2-hydroxy-N-desmethyldoxepin, and both (Z)- and (E)-N-desmethyldoxepin (Shu et al., 1990).

Stereoselective Measurement : The stereoselective measurement of (E)- and (Z)-Doxepin, as well as its N-desmethyl and hydroxylated metabolites, is significant in understanding the drug's metabolism and pharmacokinetics (Haritos et al., 1999).

Role of CYP2D6 : CYP2D6 plays a major role in the stereospecific metabolism of Doxepin, particularly in the hydroxylation of the E-isomers, including this compound. This suggests the significance of this enzyme in determining the metabolic pathway and clearance of the drug (Haritos et al., 2000).

Detection in Biological Samples : The presence and detection of this compound have been studied in various biological samples, including serum, urine, and even hair. This is crucial for understanding the drug's distribution, as well as for therapeutic monitoring and forensic applications (Negrusz et al., 1998).

Pharmacokinetics and Bioavailability : Studies have also focused on the pharmacokinetics and bioavailability of Doxepin and its metabolites, including this compound. These studies are vital for determining dosage, efficacy, and potential side effects of the drug (Yan et al., 2002).

Protein Binding : The protein binding characteristics of Doxepin and this compound have been studied, indicating their interaction with plasma proteins, which is essential for understanding their pharmacodynamics (Virtanen et al., 2009).

Contribution of Other Cytochrome P450 Enzymes : Research has shown that along with CYP2D6, enzymes like CYP2C9 and CYP2C19 also contribute to the biotransformation of Doxepin and its isomers, which affects the drug's pharmacokinetics and the patient's response to therapy (Kirchheiner et al., 2002).

Solubility and Ionization : The solubility and ionization characteristics of Doxepin and Desmethyldoxepin have been determined, providing insights into their physicochemical properties, which are important for formulation and therapeutic use (Embil & Torosian, 1982).

Properties

IUPAC Name |

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3/b16-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKCEFHNSNZIHO-YBEGLDIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701177750 | |

| Record name | (3Z)-3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701177750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58534-46-6 | |

| Record name | (3Z)-3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58534-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-Desmethyldoxepin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058534466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3Z)-3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701177750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLDOXEPIN, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB853T8Y6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Desmethyldoxepin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060840 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

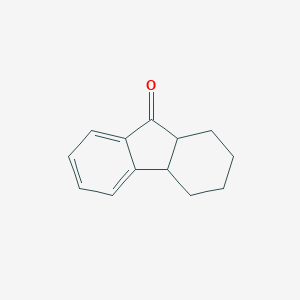

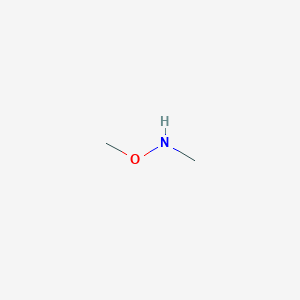

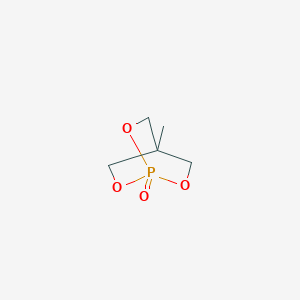

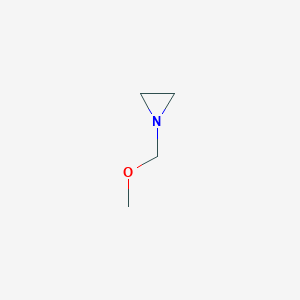

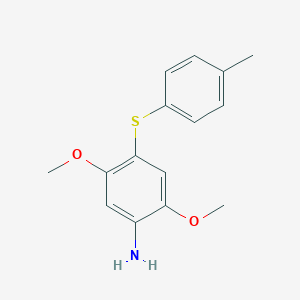

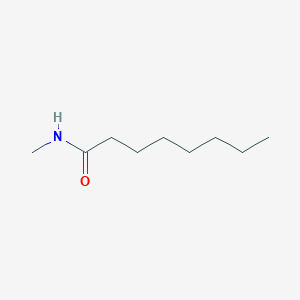

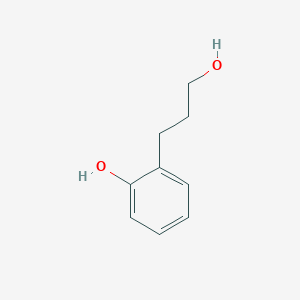

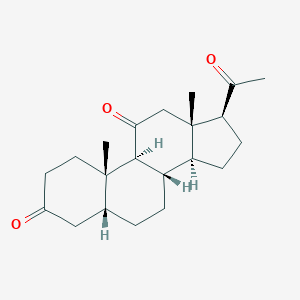

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is it important to measure (E)-Desmethyldoxepin separately from its isomers when studying the effects of Doxepin?

A1: Doxepin is administered as a mixture of cis and trans isomers, and each isomer, along with their respective metabolites, can have different pharmacological activity. [] Measuring this compound, the trans isomer of the Doxepin metabolite, separately from other isomers allows researchers to better understand its specific contribution to Doxepin's overall therapeutic and potentially toxic effects. Simply measuring total Doxepin or even total Desmethyldoxepin levels would not provide this level of detail. []

Q2: What analytical techniques are available to quantify this compound and its isomers in biological samples?

A2: Two primary methods have been described in the literature for the quantification of this compound and its isomers. Gas-liquid chromatography (GLC) with a capillary column and nitrogen detector has been successfully used for this purpose. [] Additionally, a high-performance liquid chromatography (HPLC) method using a silica column and a mobile phase containing acetonitrile, n-nonylamine, and a phosphate buffer has been developed to accurately measure this compound, (Z)-Desmethyldoxepin, and the two isomers of Doxepin. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.